molecular formula C11H20N2O2SSi B14461506 N,N-Dimethyl-N'-phenyl-N'-(trimethylsilyl)sulfuric diamide CAS No. 71633-55-1

N,N-Dimethyl-N'-phenyl-N'-(trimethylsilyl)sulfuric diamide

Katalognummer: B14461506
CAS-Nummer: 71633-55-1
Molekulargewicht: 272.44 g/mol
InChI-Schlüssel: ZSXZCBLZFRXPFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide is a compound that belongs to the class of organosilicon compounds. It features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide typically involves the reaction of N,N-dimethyl-N’-phenylsulfuric diamide with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trimethylsilyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be necessary to produce the compound in significant quantities.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide has several scientific research applications, including:

Wirkmechanismus

The mechanism by which N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other organosilicon compounds such as:

Uniqueness

N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide is unique due to the presence of both the trimethylsilyl group and the sulfuric diamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications and research studies .

Eigenschaften

CAS-Nummer

71633-55-1

Molekularformel

C11H20N2O2SSi

Molekulargewicht

272.44 g/mol

IUPAC-Name

N-(dimethylsulfamoyl)-N-trimethylsilylaniline

InChI

InChI=1S/C11H20N2O2SSi/c1-12(2)16(14,15)13(17(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3

InChI-Schlüssel

ZSXZCBLZFRXPFT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)N(C1=CC=CC=C1)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.